2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H11F3N2O2S and a molecular weight of 304.29 g/mol . This compound is characterized by the presence of a trifluoroethyl group, an ethyl group, and a benzothiazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 6-ethyl-1,3-benzothiazol-2-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, are crucial for efficient production. Additionally, industrial processes may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The benzothiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoroethyl group but differs in its functional groups and overall structure.
2,2,2-trifluoroethylamine: Another compound with the trifluoroethyl group, used in different chemical contexts.
2,2,2-trifluoroethyl methyl methacrylate: A monomer used in polymer chemistry, featuring the trifluoroethyl group.
Uniqueness
What sets 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate apart from similar compounds is its combination of the trifluoroethyl group with the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-2-7-3-4-8-9(5-7)20-10(16-8)17-11(18)19-6-12(13,14)15/h3-5H,2,6H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWZFJTZZCLCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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